
(1R)-1-(thiophen-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(thiophen-2-yl)propan-1-amine is a chiral amine compound characterized by the presence of a thiophene ring attached to a propan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(thiophen-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.
Alkylation: Thiophene is subjected to alkylation to introduce a propyl group at the 2-position, forming 2-propylthiophene.
Amination: The propyl group is then converted to a propan-1-amine group through a series of reactions, including halogenation and subsequent nucleophilic substitution with ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(thiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
(1R)-1-(thiophen-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(thiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the amine group can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(thiophen-2-yl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(thiophen-2-yl)ethylamine: A structurally related compound with a shorter alkyl chain.
3-(thiophen-2-yl)propan-1-amine: A positional isomer with the amine group at a different position on the propyl chain.
Uniqueness
(1R)-1-(thiophen-2-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or positional isomers. This uniqueness makes it valuable for studying stereoselective interactions in biological systems.
Propriétés
Numéro CAS |
473732-90-0 |
|---|---|
Formule moléculaire |
C7H11NS |
Poids moléculaire |
141.24 g/mol |
Nom IUPAC |
(1R)-1-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H11NS/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3/t6-/m1/s1 |
Clé InChI |
MKSQLXYFWYXTSM-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@H](C1=CC=CS1)N |
SMILES canonique |
CCC(C1=CC=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


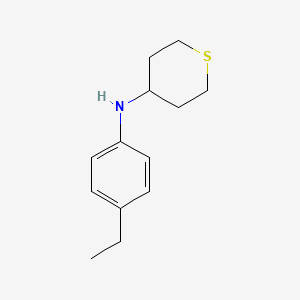
![6-Oxaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13238528.png)
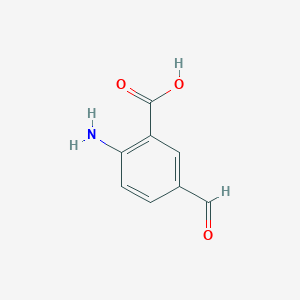
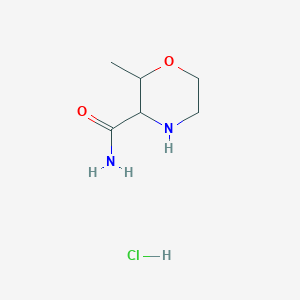
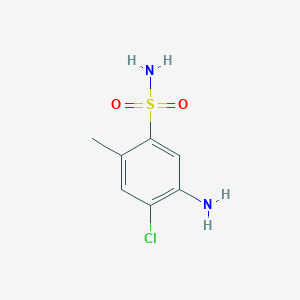


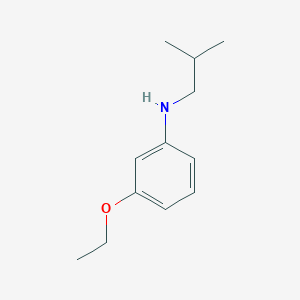
![4-Bromo-1-methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13238561.png)
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13238566.png)
![1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile](/img/structure/B13238571.png)
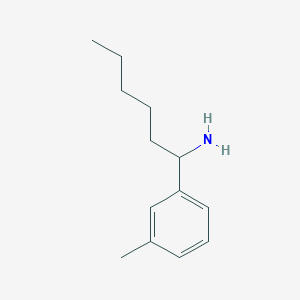
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13238583.png)
![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}furan-2-carbaldehyde](/img/structure/B13238589.png)
